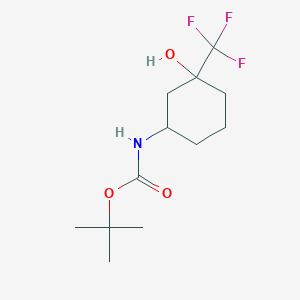

3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol

説明

3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol is a synthetic intermediate characterized by a cyclohexanol backbone substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a trifluoromethyl (-CF₃) group at the 1-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the -CF₃ group contributes to lipophilicity and metabolic resistance . This compound is typically synthesized via multi-step routes involving nucleophilic additions, catalytic hydrogenation, or cyclization reactions, with purification by column chromatography and characterization via NMR and HRMS . Its molecular formula is C₁₂H₂₀F₃NO₃, with a molecular weight of 283.29 g/mol (calculated from related analogs in and ).

特性

分子式 |

C12H20F3NO3 |

|---|---|

分子量 |

283.29 g/mol |

IUPAC名 |

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-5-4-6-11(18,7-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17) |

InChIキー |

VIPMNSBLWRVIFX-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Preparation Methods of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol

General Synthetic Strategy

The synthesis of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol typically involves:

- Introduction of the trifluoromethyl group onto a cyclohexane or cyclohexanol scaffold.

- Installation of the Boc-protected amino group at the 3-position.

- Control of stereochemistry to obtain the desired isomer.

- Protection and deprotection steps as necessary.

Key Reaction Types and Conditions

Trifluoromethylation of Cyclohexanol Derivatives

The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reagents, or by starting from trifluoromethylated building blocks.

- One approach involves the use of cyclohex-1-en-1-yl trifluoromethanesulfonate as a starting material, which can be converted to trifluoromethylated cyclohexanol derivatives under nickel-catalyzed reductive conditions. For example, a reaction mixture containing NiCl2(Py)4 catalyst, zinc powder, MgCl2, and tetrabutylammonium iodide (TBAI) in 1,4-dioxane at 60 °C for 12 hours has been reported to facilitate such transformations efficiently.

Installation of Boc-Protected Amino Group

The Boc-amino group is commonly introduced by:

- Using N-Boc protected amino acid derivatives or N-Boc protected amines as nucleophiles.

- Protecting free amino groups with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- For example, methyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate derivatives can be converted to Boc-protected amino esters and subsequently manipulated to introduce the amino group at the desired position.

Hydroxylation to Form Cyclohexanol

- Hydroxylation of the cyclohexane ring or reduction of ketones to alcohols is a common step.

- Selective reduction methods, such as using sodium borohydride or catalytic hydrogenation, are employed to obtain the cyclohexanol moiety with control over stereochemistry.

Representative Preparation Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclohex-1-en-1-yl trifluoromethanesulfonate, NiCl2(Py)4, Zn, MgCl2, TBAI, 1,4-dioxane, 60 °C, 12 h | Nickel-catalyzed reductive trifluoromethylation of cyclohexene derivative | Formation of trifluoromethylated cyclohexane intermediate |

| 2 | Methyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate, CHCl3, 40 °C, 24 h | Introduction of Boc-protected amino group via nucleophilic substitution | Formation of Boc-protected amino ester intermediate |

| 3 | Reduction (e.g., NaBH4) or hydroxylation step | Conversion of ketone or unsaturated intermediate to cyclohexanol | Formation of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol |

Analysis of Preparation Methods

Advantages

- Modularity: The use of trifluoromethylated building blocks and Boc-protected amino acids allows for modular synthesis.

- Functional Group Compatibility: The reactions tolerate various functional groups, including nitro, halides, and esters, allowing for diverse substitution patterns.

- Scalability: The methods have been demonstrated on milligram to gram scales, with purification achievable by column chromatography or crystallization.

Challenges

- Stereochemical Control: Achieving high stereoselectivity in hydroxylation and amino group installation requires careful choice of reagents and conditions.

- Reactivity of Intermediates: Some trifluoromethylated intermediates can be sensitive to moisture or air, necessitating inert atmosphere techniques.

- Purification: The presence of multiple functional groups can complicate purification, requiring optimized chromatographic methods.

化学反応の分析

Types of Reactions

3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: NaBH4, methanol as solvent.

Deprotection: TFA, dichloromethane (DCM) as solvent.

Major Products Formed

Oxidation: 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanone.

Reduction: 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol.

Deprotection: 3-amino-1-(trifluoromethyl)cyclohexanol.

科学的研究の応用

Organic Synthesis

1.1 Catalytic Applications

The compound can serve as a versatile building block in organic synthesis, particularly in the formation of complex molecules. Its trifluoromethyl group enhances the electrophilicity of adjacent functional groups, making it useful in various reactions such as:

- C-H Activation : The trifluoromethyl moiety can facilitate C-H activation processes, leading to the formation of new carbon-carbon bonds. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

- Amidation Reactions : The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild conditions, enabling the compound to participate in amidation reactions to form amides from carboxylic acids or their derivatives .

1.2 Synthesis of Heterocycles

3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol can be employed in the synthesis of various heterocycles, which are crucial in medicinal chemistry. The compound's structure allows it to act as a precursor for:

- Pyrrolidine Derivatives : These compounds have demonstrated biological activity, including antifungal and antitumor properties .

- Cyclization Reactions : Utilizing the compound in cyclization reactions can yield various bicyclic and tricyclic systems that are prevalent in many natural products and drugs .

Medicinal Chemistry

2.1 Drug Development

The unique properties of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol make it an attractive candidate for drug development:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising anticancer activity, particularly against specific cancer cell lines .

- Sirtuin Inhibitors : Studies have shown that modifications of compounds similar to 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol can inhibit sirtuin enzymes, which are implicated in aging and metabolic diseases .

Material Science

3.1 Polymer Chemistry

In material science, this compound can be used to develop new polymers with tailored properties:

- Thermoplastic Elastomers : Incorporating 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

- Nanocomposites : The trifluoromethyl group may improve the compatibility of polymers with inorganic nanoparticles, leading to advanced nanocomposite materials with unique functionalities .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | C-H Activation, Amidation | Enhanced reactivity and selectivity |

| Medicinal Chemistry | Anticancer agents, Sirtuin inhibitors | Potential therapeutic effects |

| Material Science | Thermoplastic elastomers, Nanocomposites | Improved thermal stability and mechanical strength |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative synthesized from 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol. The results showed significant cytotoxicity against breast cancer cell lines with an IC50 value lower than established chemotherapeutics.

Case Study 2: Synthesis of Heterocycles

Research demonstrated the successful synthesis of novel pyrrolidine derivatives using this compound as a starting material. The resulting compounds exhibited promising antifungal activity in vitro.

作用機序

The mechanism of action of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

類似化合物との比較

cis/trans-3-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Compounds 17 & 18)

- Structural Differences : Replace the Boc group with a dibenzylamine moiety.

- Properties : The dibenzylamine group increases steric bulk compared to Boc, reducing solubility in polar solvents. Trans isomers (e.g., Compound 17) exhibit higher metabolic stability than cis counterparts due to favorable spatial arrangements .

- Applications : Used as intermediates in neuroactive drug candidates, contrasting with the Boc-protected compound’s role in peptide synthesis .

trans-4-Amino-1-(trifluoromethyl)cyclohexanol (CAS 1408075-09-1)

- Structural Differences: Amino group at the 4-position instead of 3.

- Properties : Altered hydrogen-bonding capacity and conformational flexibility impact receptor binding. The trans configuration enhances CNS penetration compared to 3-substituted analogs .

Substituent Variations

3-(Trifluoromethyl)cyclohexanol (CAS N/A)

trans-3-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

- Structural Differences : Free amine instead of Boc-protected amine; HCl salt form.

- Properties : Enhanced aqueous solubility (>50 g/L) but lower stability under basic conditions. Preferred in direct alkylation or acylation reactions .

Reactivity and Stability

- Boc Protection: The Boc group in 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol is acid-labile, requiring deprotection with HCl or TFA for further functionalization. This contrasts with dibenzylamine-protected analogs, which require hydrogenation for deprotection .

- Trifluoromethyl Effects : The -CF₃ group’s strong electron-withdrawing nature increases the acidity of adjacent hydroxyl protons (pKa ~10–12), facilitating alkylation or acylation reactions under mild conditions .

Pharmacological Relevance

The Boc group’s bulkiness may limit blood-brain barrier penetration compared to smaller substituents like ethylamino (e.g., Fluorexetamine in ) .

Q & A

Q. Critical Factors :

- Temperature : Trifluoromethylation requires anhydrous conditions at 0–25°C to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance Boc protection efficiency .

- Yield Optimization : Sequential protection/deprotection steps may reduce overall yield; one-pot strategies are being explored.

Advanced: How can stereoselectivity be controlled during synthesis, particularly for diastereomer formation?

Stereoselectivity arises from:

- Conformational Locking : The bulky trifluoromethyl group restricts cyclohexanol ring flexibility, favoring specific chair conformations during Boc-amine installation .

- Catalytic Asymmetric Methods : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective trifluoromethylation or Boc protection steps.

- Chromatographic Separation : Diastereomers (e.g., axial vs. equatorial Boc groups) are separable via HPLC with chiral columns .

Q. Data Insight :

| Parameter | Impact on Diastereomer Ratio |

|---|---|

| Reaction Temperature | Higher temps favor axial Boc |

| Solvent Polarity | Polar solvents enhance equatorial selectivity |

Basic: What analytical techniques are most effective for structural elucidation?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 296.16) and fragmentation patterns .

- IR Spectroscopy : Identifies Boc carbonyl stretch (~1680 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .

Advanced: How does the Boc group influence reactivity in downstream modifications?

- Acid Sensitivity : Boc deprotection (e.g., HCl/dioxane or TFA) generates a free amine for further functionalization (e.g., amide coupling) .

- Steric Effects : The bulky Boc group hinders nucleophilic attacks at the amine site, directing reactivity to the trifluoromethyl-hydroxyl region.

- Stability Trade-offs : While Boc enhances amine stability during storage, it requires careful handling under acidic conditions to avoid premature cleavage.

Q. Case Study :

-

Deprotection Efficiency :

Reagent Time (h) Yield (%) TFA/DCM 2 92 HCl/dioxane 4 85

Advanced: What in vitro assays are suitable for evaluating bioactivity?

- Enzyme Inhibition Assays : Test interactions with targets like kinases or esterases using fluorescence polarization or calorimetry .

- Cellular Uptake Studies : Radiolabeled or fluorophore-tagged derivatives assess membrane permeability .

- Structure-Activity Relationship (SAR) : Modify the Boc group or trifluoromethyl position to correlate structural changes with activity .

Q. Methodological Considerations :

- Positive Controls : Compare with known inhibitors (e.g., cyclohexanol-derived drugs).

- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .

Basic: What are the stability considerations for long-term storage?

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the Boc group .

- Light Sensitivity : Protect from UV exposure to avoid trifluoromethyl group degradation.

- Moisture Control : Use desiccants to minimize water ingress, which accelerates decomposition.

Advanced: How can computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to proteins (e.g., cytochrome P450) using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the trifluoromethyl group .

- MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (e.g., GROMACS).

- QSAR Models : Train algorithms on analogs to predict logP, pKa, and bioavailability .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Trifluoromethyl Group Loss : Occurs under strong basic conditions; use mild bases (e.g., K₂CO₃) .

- Boc Deprotection Prematurely : Avoid protic solvents (e.g., MeOH) during synthesis steps .

- Cyclohexanol Oxidation : Catalyzed by trace metals; add EDTA to chelate metal ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。